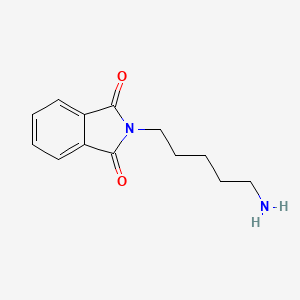

2-(5-Aminopentyl)isoindole-1,3-dione

Description

Contextualization within N-Substituted Isoindole-1,3-dione Chemistry

The isoindole-1,3-dione scaffold is a well-established "privileged structure" in medicinal chemistry. glycomindsynth.com This means that this particular molecular framework is capable of binding to multiple biological targets, leading to a wide array of biological activities. Historically, derivatives of this scaffold, most notably thalidomide, have a complex past but have led to a deep understanding of their molecular mechanisms.

Modern research has shown that the phthalimide (B116566) moiety is a key pharmacophore with diverse biological properties, including anti-inflammatory, anticancer, and immunomodulatory effects. nih.govresearchgate.netmdpi.comsciforum.net A pivotal discovery was the identification of the E3 ubiquitin ligase cereblon (CRBN) as the primary target for immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide. nih.govnih.gov This interaction is central to the modern applications of N-substituted isoindole-1,3-diones. The synthesis of these derivatives is often straightforward, typically involving the condensation of phthalic anhydride (B1165640) with a primary amine. nih.gov

Structural Significance of the 5-Aminopentyl Moiety

The defining feature of 2-(5-Aminopentyl)isoindole-1,3-dione is the N-linked 5-aminopentyl group. This substituent is not typically responsible for the primary biological activity itself but serves a crucial role as a linker or spacer. The significance of this moiety can be broken down into its two constituent parts:

The Pentyl Chain: This five-carbon chain provides a flexible and conformationally non-restrictive linkage between the core phthalimide structure and the terminal amino group. The length and flexibility of this chain are critical in applications where the molecule must bridge two separate entities, allowing them to interact effectively. explorationpub.com

The Terminal Amino Group (-NH2): This primary amine is a versatile functional group in organic synthesis. It is basic and readily participates in a variety of chemical reactions, most notably amide bond formation. nih.gov This reactive handle is the key to the utility of this compound as a synthetic intermediate, allowing it to be covalently attached to other molecules of interest.

Overview of Current Academic Research Trajectories for the Chemical Compound

The predominant application of this compound in current academic research is in the field of Targeted Protein Degradation (TPD) . nih.govnih.govnjbio.com Specifically, it is a widely used building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) . explorationpub.comnih.govnih.gov

PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins from the cell. njbio.comnih.gov They consist of three main components as detailed in the table below.

Table 1: Components of a Proteolysis Targeting Chimera (PROTAC)

| Component | Function | Example Moiety from this compound based PROTACs |

|---|---|---|

| E3 Ligase Ligand | Binds to an E3 ubiquitin ligase, a component of the cell's natural protein disposal system. | The isoindole-1,3-dione (phthalimide) group, which binds to the E3 ligase cereblon (CRBN). nih.gov |

| Linker | A chemical chain that connects the E3 ligase ligand to the target protein ligand. | The pentyl part of the 5-aminopentyl group provides the flexible chain. explorationpub.combroadpharm.com |

| Target Protein Ligand | Binds specifically to the protein of interest (POI) that is targeted for degradation. | This part is attached to the amino group of the linker. Its structure varies depending on the protein being targeted. |

The research trajectory is therefore not focused on the biological activity of this compound in isolation. Instead, the compound is valued as a key piece in constructing these sophisticated molecular tools. By using the terminal amine for coupling, researchers can attach a vast array of "warhead" ligands to the phthalimide "anchor," creating specific PROTACs to degrade proteins implicated in cancers, neurodegenerative disorders, and other diseases. nih.govresearchgate.net This strategy represents a paradigm shift from traditional pharmacology, which focuses on inhibiting protein function, to a new approach that removes the protein entirely. nih.govnjbio.com

Structure

3D Structure

Properties

IUPAC Name |

2-(5-aminopentyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c14-8-4-1-5-9-15-12(16)10-6-2-3-7-11(10)13(15)17/h2-3,6-7H,1,4-5,8-9,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXWHJYJBOIETQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Aminopentyl Isoindole 1,3 Dione and Its Analogues

Classical Condensation Approaches

The most established and widely utilized methods for synthesizing N-substituted isoindole-1,3-diones involve the condensation of phthalic anhydride (B1165640) or its derivatives with primary amines. nih.govmdpi.com These approaches are valued for their simplicity, operational ease, and often high yields.

The direct condensation of phthalic anhydride with a primary amine is the most common and straightforward route to N-substituted phthalimides. mdpi.com This reaction typically proceeds by heating an equimolar mixture of the reactants in a suitable solvent, such as glacial acetic acid or toluene, often under reflux conditions. gsconlinepress.comnih.gov The reaction forms an intermediate phthalamic acid, which subsequently undergoes intramolecular cyclization via dehydration to yield the final imide.

For the synthesis of the titular compound, 2-(5-Aminopentyl)isoindole-1,3-dione, this would involve the reaction of phthalic anhydride with 1,5-diaminopentane (cadaverine). A protection strategy for one of the amino groups of the diamine is typically required to prevent double substitution and polymerization.

A general scheme for this reaction is as follows:

An equimolar solution of a primary amine and phthalic anhydride in a solvent like glacial acetic acid is refluxed for several hours. gsconlinepress.com

The reaction progress is monitored using thin-layer chromatography (TLC). gsconlinepress.com

Upon completion, the mixture is cooled and often poured into ice water to precipitate the crude product, which can then be purified by filtration, washing, and recrystallization. mdpi.comgsconlinepress.com

This method's versatility is demonstrated by its application in synthesizing a wide array of derivatives by varying the primary amine component. gsconlinepress.com For instance, reacting phthalic anhydride with 2-hydrazinyl-2-oxo-N-phenylacetamide in refluxing glacial acetic acid yields the corresponding N-substituted isoindoline-1,3-dione derivative. gsconlinepress.com

More complex isoindole-1,3-dione analogues are often assembled through multi-step pathways. These routes allow for the introduction of diverse functionalities that may not be compatible with the conditions of direct condensation.

One such strategy involves first creating a core phthalimide (B116566) structure which is then further elaborated. For example, 2-(1,3-dioxoisoindolin-2-yl)acetic acid can be synthesized by refluxing phthalic anhydride and glycine (B1666218) in glacial acetic acid. nih.gov This intermediate, possessing a carboxylic acid handle, can then be coupled with various amines using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBT) to generate a library of N-substituted acetamide (B32628) derivatives of isoindoline-1,3-dione. nih.gov

Another multi-step approach involves the condensation of acyl-hydrazides with phthalic anhydride or its derivatives. mdpi.com For example, 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide can be reacted with phthalic anhydride in refluxing glacial acetic acid to produce N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide. mdpi.com This method provides access to complex, hybrid molecules incorporating the phthalimide scaffold.

Table 1: Examples of Classical Synthesis of Isoindole-1,3-dione Derivatives

| Starting Material 1 | Starting Material 2 | Product | Reference |

| Phthalic anhydride | Glycine | 2-(1,3-Dioxoisoindolin-2-yl)acetic acid | nih.gov |

| Phthalic anhydride | 2-Hydrazinyl-2-oxo-N-phenylacetamide | 2-(2-(1,3-Dioxoisoindolin-2-yl)-2-oxoacetamido)-N-phenylacetamide | gsconlinepress.com |

| Tetrahydrophthalic anhydride | 2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide | N-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | mdpi.com |

Transition-Metal Catalyzed Synthesis

To overcome some limitations of classical methods and expand the substrate scope, transition-metal catalyzed reactions have emerged as powerful tools for constructing the isoindole-1,3-dione ring system. These methods often offer milder reaction conditions and greater functional group tolerance. nih.govacs.org

A one-step synthesis of 2-substituted isoindole-1,3-diones can be achieved through the palladium-catalyzed aminocarbonylation of o-halobenzoates. nih.govnih.gov This methodology involves the reaction of an o-halobenzoate ester with a primary amine under a carbon monoxide atmosphere, catalyzed by a palladium complex.

The key advantages of this approach include:

Mild Reaction Conditions : The reactions proceed under relatively gentle conditions. nih.govacs.org

Good Yields : A range of isoindole-1,3-diones can be isolated in good yields. nih.gov

Functional Group Tolerance : The method is compatible with various functional groups, such as methoxy, alcohol, ketone, and nitro groups. nih.govacs.orgnih.gov

This process allows for the synthesis of phthalimides where a halogen moiety can be incorporated, providing a chemical handle for further functionalization through subsequent cross-coupling reactions like Suzuki or Sonogashira couplings. nih.gov

Besides palladium, other transition metals have been employed to catalyze the formation of the crucial carbon-nitrogen bond in the isoindole scaffold. Copper(I) iodide, for instance, has been shown to efficiently catalyze the deformylative C-N coupling of formamides with isoindolinone-3-ols. ias.ac.in This provides access to C(3)-amino substituted isoindolinones, where formamides act as synthetic equivalents of primary or secondary amines. ias.ac.in

Furthermore, rhodium(III) catalysis has been utilized in a double C-H bond functionalization cascade to produce 3-spiro substituted isoindolinones from benzamide (B126) derivatives and 2,3-diarylcyclopropenones. nih.gov This reaction forms two new C-C bonds and one new C-N bond in the process. Cobalt catalysts have also been applied in oxidative C-H functionalization cyclization cascades with α-diazoketones to yield 3-substituted isoindolinones. nih.gov These advanced catalytic systems provide novel pathways to structurally complex and diverse analogues of the core isoindole structure.

Table 2: Transition-Metal Catalyzed Synthesis of Isoindole-1,3-dione Analogues

| Catalyst | Reactant 1 | Reactant 2 | Reaction Type | Product Type | Reference |

| Palladium(II) acetate | o-Halobenzoate | Primary Amine | Carbonylative Cyclization | 2-Substituted isoindole-1,3-dione | nih.govacs.org |

| Copper(I) iodide | Isoindolinone-3-ol | Formamide | Deformylative C-N Coupling | C(3)-Amine substituted isoindolinone | ias.ac.in |

| Rhodium(III) complex | Benzamide derivative | 2,3-Diarylcyclopropenone | C-H Functionalization Cascade | 3-Spiro substituted isoindolinone | nih.gov |

Stereoselective Synthesis of Chiral Isoindole-1,3-dione Analogues

The stereochemistry of isoindole-1,3-dione analogues can have a profound impact on their biological activity, as famously exemplified by the case of thalidomide, where the (R)-enantiomer possesses sedative properties while the (S)-enantiomer is teratogenic. mdpi.com This has driven the development of stereoselective synthetic methods to access enantiomerically pure or enriched chiral phthalimides.

Strategies for stereoselective synthesis often involve the use of chiral starting materials or chiral catalysts. For example, the synthesis of new trisubstituted hexahydro-isoindole-1,3-dione derivatives has been achieved with regio- and stereoselectivity through the epoxidation of a tetrahydro-isoindole-1,3-dione precursor, followed by the stereocontrolled opening of the epoxide ring with various nucleophiles. researchgate.net

Another approach involves metal-free, organocatalytic tandem reactions. An unprecedented stereoselective synthesis of (Z)-1,3-bis(α,β-unsaturated carbonyl)-isoindolines has been reported from 2-(formylphenyl)acrylates and phenacylazide in the presence of piperidine, yielding highly functionalized products with excellent stereocontrol (up to 91% yield). rsc.org These methods are crucial for preparing specific stereoisomers for pharmacological evaluation and developing safer therapeutic agents.

Green Chemistry Principles in Isoindole-1,3-dione Synthesis

The application of green chemistry principles to the synthesis of isoindole-1,3-diones, including this compound, is a significant area of research. These principles address the need for more environmentally benign and efficient chemical manufacturing processes. Key areas of focus include the reduction of hazardous waste, the use of renewable resources, and the design of energy-efficient reactions.

One of the primary strategies in greening the synthesis of N-substituted phthalimides is the replacement of conventional volatile and hazardous organic solvents with more sustainable alternatives. Water, for instance, has been explored as a green reaction medium for the synthesis of certain phthalimide derivatives, offering an eco-friendly option. researchgate.net Another approach involves the use of high-temperature, high-pressure mixtures of water and ethanol (B145695) (HTHP-H₂O/EtOH) as the solvent. rsc.org This method facilitates a clean condensation reaction between o-phthalic acid and various amines, often resulting in pure crystalline products and simplifying purification. rsc.org The dehydrating effect and altered solvation properties of H₂O/EtOH at elevated temperatures and pressures are key to the success of this method. rsc.org

The development of metal-free catalytic systems is another cornerstone of green synthesis for this class of compounds. rsc.orgnih.gov Traditional methods often rely on transition metal catalysts, which can be toxic, costly, and difficult to remove from the final product. rsc.org Organocatalysis, acid catalysis, and base catalysis present greener alternatives that are often more cost-effective, less toxic, and less sensitive to air and moisture. rsc.orgnih.gov For example, metal-free syntheses of N-aryl phthalimides have been achieved using elemental sulfur as an oxidant and triethylamine (B128534) as a base. rsc.org Additionally, methods that avoid the use of carbon monoxide gas and noble metal catalysts are being pursued to create safer and more sustainable processes. rsc.org

Improving the atom economy of a reaction is a fundamental principle of green chemistry, aiming to maximize the incorporation of starting materials into the final product and minimize waste. rsc.org In the context of phthalimide synthesis, rhodium(III)-catalyzed amidation between benzoic acids and isocyanates represents a highly atom-economical route, as it theoretically generates no waste other than water. researchgate.net Another innovative approach involves the use of trimethylsilyl (B98337) cyanide (TMSCN) as a cyanide source in a metal-free protocol for the synthesis of N-aryl and N-alkyl phthalimides, avoiding the direct use of toxic carbon monoxide gas. acs.org

Microwave-assisted synthesis has also emerged as a green and efficient method for preparing isoindole-1,3-dione derivatives. This technique often leads to shorter reaction times, milder reaction conditions, and higher yields compared to conventional heating methods. researchgate.net Furthermore, it can often be performed in the absence of a solvent, further enhancing its green credentials. researchgate.net

Ultrasound irradiation is another energy source utilized in the green synthesis of substituted phthalimides. This method promotes chemoselective cascade reactions under mild conditions, often using ethanol as a benign solvent. acs.org

The following table summarizes various green synthetic approaches for isoindole-1,3-dione derivatives:

| Green Chemistry Approach | Key Features | Example Reaction | Reference |

|---|---|---|---|

| Use of Green Solvents | Replacement of hazardous organic solvents with water, ionic liquids, or HTHP-H₂O/EtOH. | Condensation of o-phthalic acid and amines in HTHP-H₂O/EtOH. | rsc.org |

| Metal-Free Catalysis | Utilization of organocatalysts, acid, or base catalysis to avoid toxic and expensive metals. | Reaction of 2-formylbenzoic acids and amines with Et₃N and S₈. | rsc.org |

| High Atom Economy | Designing reactions where the maximum amount of starting material is incorporated into the product. | Rhodium(III)-catalyzed amidation of benzoic acids and isocyanates. | researchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation to reduce reaction times and energy consumption, often solvent-free. | Dehydrative condensation of phthalic anhydride derivatives and phenylalanine. | researchgate.net |

| Ultrasound Irradiation | Application of ultrasound to promote reactions, often in green solvents like ethanol. | One-pot multicomponent reaction to form substituted phthalimides. | acs.org |

Chemical Reactivity and Functionalization Strategies for 2 5 Aminopentyl Isoindole 1,3 Dione

Transformations Involving the Terminal Amine Functionality of the Pentyl Chain

The primary amino group at the terminus of the 5-carbon chain is a potent nucleophile and a key site for a variety of functionalization reactions. Its reactivity is characteristic of primary alkylamines, allowing for the formation of numerous stable covalent bonds.

Amine Acylation and Alkylation Reactions

The terminal amine of 2-(5-aminopentyl)isoindole-1,3-dione readily undergoes acylation and alkylation, which are fundamental transformations for introducing a wide range of substituents.

Acylation: The primary amine can be easily acylated by reacting with acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. This reaction leads to the formation of stable amide bonds. For instance, reactions with various acid chlorides in the presence of a base like triethylamine (B128534) or pyridine (B92270) yield the corresponding N-acylated derivatives. This method is extensively used in the synthesis of isoindoline-1,3-dione derivatives. nih.gov

Alkylation: Alkylation of the terminal amine can be achieved using alkyl halides. This reaction can proceed to give mono-, di-, or even tri-alkylated products (quaternary ammonium (B1175870) salts), depending on the reaction conditions and the stoichiometry of the alkylating agent. To achieve controlled mono-alkylation, reductive amination is often a more effective strategy. This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ. Studies on related indole (B1671886) structures have demonstrated successful N-alkylation using various alkylating agents and bases. nih.govnih.govrsc.org

| Reaction Type | Reagent | Typical Conditions | Product Type |

|---|---|---|---|

| Acylation | Acid Chloride (R-COCl) | Aprotic solvent (e.g., DCM, THF), Base (e.g., TEA, Pyridine) | Amide |

| Acylation | Acid Anhydride (B1165640) ((R-CO)₂O) | Aprotic solvent, optional base or catalyst | Amide |

| Alkylation | Alkyl Halide (R-X) | Polar solvent, Base (e.g., K₂CO₃, NaH) | Secondary/Tertiary Amine, Quaternary Salt |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) | Methanol or Dichloroethane, acidic or neutral pH | Secondary/Tertiary Amine |

Formation of Imine and Amide Derivatives

The formation of imines (Schiff bases) and amides represents two of the most important derivatizations of the terminal amino group.

Amide Derivatives: As mentioned, amides are readily formed via acylation. The reaction of the aminopentyl chain with activated carboxylic acids, often facilitated by coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and Hydroxybenzotriazole (B1436442) (HOBT), is a common strategy. nih.gov This approach is central to building more complex molecules, such as linking the phthalimide (B116566) moiety to peptides or other pharmacophores.

Imine Derivatives: The primary amine condenses with aldehydes or ketones in a reversible, acid-catalyzed reaction to form imines. libretexts.org This reaction proceeds through a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. libretexts.org The formation of imines is a versatile method for creating dynamic covalent bonds or for subsequent reduction to secondary amines. redalyc.org This reaction is fundamental in organic synthesis and is used to prepare a wide variety of heterocyclic compounds. researchgate.net

| Derivative | Reagent | Key Intermediate | Reaction Conditions |

|---|---|---|---|

| Amide | Carboxylic Acid + Coupling Agent (e.g., EDC/HOBT) | Activated ester | Room temperature, aprotic solvent (e.g., Chloroform, DMF) nih.gov |

| Imine (Schiff Base) | Aldehyde or Ketone | Carbinolamine libretexts.org | Acid or base catalysis, often with removal of water libretexts.orgredalyc.org |

Coupling Reactions via the Amino Group

The nucleophilic character of the terminal amine enables its participation in various coupling reactions, which are essential for constructing larger molecular architectures.

One significant class of reactions is the palladium- or copper-catalyzed C-N cross-coupling, such as the Buchwald-Hartwig amination. While typically used with aryl halides, variations of this reaction can be applied to couple the alkylamine with suitable partners. More commonly, the amine can participate in multicomponent reactions, where three or more reactants combine in a single pot to form a complex product, thereby increasing synthetic efficiency. frontiersin.org

Furthermore, the amino group can be used to form other functional groups that are precursors for coupling reactions. For example, it can be converted into an azide (B81097) or an alkyne for use in "click chemistry" (Huisgen cycloaddition), or transformed into a diazonium salt for Sandmeyer-type reactions, although the latter is more typical for aromatic amines. The amino group can also be involved in the formation of various heterocyclic rings, for example, through condensation with β-dicarbonyl compounds to form enamines, which can then cyclize. beilstein-journals.org

Modifications of the Isoindole-1,3-dione Core

The isoindole-1,3-dione (phthalimide) portion of the molecule, while generally stable, also offers opportunities for chemical modification through reactions on its aromatic ring or by opening the imide ring.

Electrophilic and Nucleophilic Aromatic Substitution on the Phthalimide Ring

The reactivity of the benzene (B151609) ring of the phthalimide core is strongly influenced by the two electron-withdrawing carbonyl groups of the imide function.

Electrophilic Aromatic Substitution (EAS): The carbonyl groups deactivate the aromatic ring towards electrophilic attack, making reactions like nitration, halogenation, or Friedel-Crafts acylation/alkylation significantly more difficult than for benzene itself. The substitution, when forced under harsh conditions, is directed to the meta-positions relative to the imide functionality (positions 4 and 7).

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on the phthalimide ring is generally not feasible unless a good leaving group (such as a halogen or a nitro group) is already present on the ring. hhu.de For the parent this compound, the aromatic ring is unsubstituted, precluding direct NAS. However, if starting from a substituted phthalic anhydride (e.g., 4-nitrophthalic anhydride), the resulting nitro-substituted phthalimide derivative can undergo NAS, where the nitro group is displaced by a strong nucleophile.

Ring-Opening Reactions of the Imide Moiety

The cyclic imide structure of the phthalimide group can be cleaved under specific conditions, a reaction that is famously exploited in the Gabriel synthesis of primary amines.

Hydrazinolysis: The most common method for cleaving the phthalimide ring is the Ing-Manske procedure, which involves refluxing the phthalimide derivative with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol (B145695). This reaction is highly efficient and proceeds via nucleophilic attack of hydrazine on one of the imide carbonyls, followed by an intramolecular cyclization to release the primary amine and form the highly stable phthalhydrazide (B32825) byproduct. In the case of this compound, this reaction would cleave the bond between the nitrogen and the phthaloyl group, releasing the primary amine functionality that was "protected" by the phthalimide, resulting in 1,5-diaminopentane (cadaverine).

Hydrolysis: The imide ring can also be opened by hydrolysis under either acidic or basic conditions, although this often requires harsh conditions (e.g., concentrated strong acid or base at high temperatures). Basic hydrolysis yields the salt of the corresponding phthalamic acid, which upon further heating can cyclize back to the imide or be hydrolyzed further to phthalic acid and the primary amine. Acidic hydrolysis directly yields phthalic acid and the protonated primary amine.

| Reaction Type | Reagent/Condition | Product | Notes |

|---|---|---|---|

| Electrophilic Aromatic Substitution | e.g., HNO₃/H₂SO₄ | Nitro-substituted derivative | Requires harsh conditions; substitution occurs at positions 4 and 7. |

| Imide Ring Opening (Hydrazinolysis) | Hydrazine Hydrate (N₂H₄·H₂O) | 1,5-Diaminopentane + Phthalhydrazide | Standard method for phthalimide deprotection (Ing-Manske procedure). |

| Imide Ring Opening (Hydrolysis) | Strong Acid (e.g., HCl) or Base (e.g., NaOH), Heat | 1,5-Diaminopentane + Phthalic Acid | Requires more forcing conditions than hydrazinolysis. |

Derivatization at the Nitrogen Atom of the Isoindole-1,3-dione Scaffold

The reactivity of the nitrogen atom within an isoindole-1,3-dione (commonly known as a phthalimide) framework is highly dependent on its substitution pattern. In its parent form, phthalimide contains an N-H bond. This proton is notably acidic (pKa ≈ 8.3) because the resulting negative charge on the nitrogen atom is stabilized by resonance across the two adjacent carbonyl groups. masterorganicchemistry.com This acidity is the basis for the Gabriel synthesis of primary amines, a classic method where the phthalimide anion acts as a potent nucleophile. masterorganicchemistry.combyjus.com

The typical reaction sequence for derivatizing the parent phthalimide nitrogen involves two key steps:

Deprotonation: Treatment with a suitable base, such as potassium hydroxide (B78521) (KOH) or potassium hydride (KH), readily removes the acidic proton to form a nucleophilic phthalimide anion. masterorganicchemistry.comlibretexts.org

Alkylation: The resulting anion attacks an alkyl halide in a standard SN2 reaction to form an N-alkyl phthalimide. byjus.comlibretexts.org This method is advantageous as the bulky phthalimide group prevents the over-alkylation that often plagues direct alkylation of ammonia. masterorganicchemistry.combyjus.com

However, in the specific case of This compound , the nitrogen atom of the isoindole-1,3-dione scaffold is already alkylated with the 5-aminopentyl group. It exists as a tertiary imide and lacks the acidic proton found in the parent phthalimide. Consequently, the derivatization strategies described above are not applicable to this nitrogen atom. It is a chemically stable and largely unreactive center under typical synthetic conditions, with its primary role being to anchor the aminopentyl chain. The main site of reactivity for functionalization is the terminal primary amino group.

| Reaction Type | Reagents | Intermediate/Product | Description |

|---|---|---|---|

| Deprotonation | Potassium Hydroxide (KOH) | Potassium Phthalimide | An acid-base reaction forms the nucleophilic phthalimide anion. byjus.com |

| Alkylation (Gabriel Synthesis) | Alkyl Halide (R-X) | N-Alkyl Phthalimide | The phthalimide anion displaces a halide in an SN2 reaction. libretexts.org |

| Hydrolysis/Hydrazinolysis | Acid (e.g., H2SO4), Base (e.g., NaOH), or Hydrazine (N2H4) | Primary Amine (R-NH2) | Cleavage of the imide to release the desired primary amine. masterorganicchemistry.com |

Hybrid Molecule and Conjugate Synthesis Employing this compound

The primary utility of this compound in advanced synthesis is as a bifunctional linker, connecting two different molecular entities to form a hybrid molecule or conjugate. The phthalimide portion can serve as a pharmacophore that binds to a biological target, while the terminal primary amine provides a reactive handle for chemical ligation.

This strategy is prominently used in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. nih.gov The phthalimide moiety is a well-established ligand for the Cereblon (CRBN) E3 ligase. nih.gov Therefore, this compound serves as a common building block that provides both the Cereblon-binding warhead and a linker with a reactive amine for conjugation to a ligand targeting a specific protein of interest (POI). nih.govstrath.ac.uk

The synthesis of these conjugates relies on standard reactions of the primary amino group. Key functionalization strategies include:

Amide Bond Formation: This is the most common conjugation method, where the terminal amine of this compound is coupled with a carboxylic acid on the POI ligand. The reaction is typically facilitated by standard peptide coupling reagents. nih.gov

Urea (B33335) Formation: The primary amine can react with an isocyanate or a chloroformate-activated POI ligand to form a stable urea linkage. nih.gov

Reductive Amination: The amine can be reacted with an aldehyde or ketone on the POI ligand in the presence of a reducing agent (like sodium triacetoxyborohydride) to form a secondary amine linkage.

These reactions allow for the modular assembly of complex bioactive molecules, where the pentyl chain acts as a spacer of defined length and flexibility between the two binding elements. The "linkerology"—varying the length, composition, and attachment points of the linker—is a critical aspect of optimizing a PROTAC's ability to form a stable and effective ternary complex between the POI and the E3 ligase. nih.govresearchgate.net

| Reaction Type | Reactant on POI Ligand | Common Reagents | Resulting Linkage |

|---|---|---|---|

| Amide Coupling | Carboxylic Acid | HBTU, HOBt, DIC, DIPEA | Amide (-CO-NH-) |

| Urea Formation | Isocyanate or Chloroformate | 4-Nitrophenyl chloroformate, Triphosgene | Urea (-NH-CO-NH-) |

| Reductive Amination | Aldehyde or Ketone | Sodium triacetoxyborohydride (B8407120) (STAB) | Secondary Amine (-CH2-NH-) |

Advanced Spectroscopic and Structural Characterization of 2 5 Aminopentyl Isoindole 1,3 Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 2-(5-Aminopentyl)isoindole-1,3-dione, distinct signals corresponding to the aromatic protons of the phthalimide (B116566) ring and the aliphatic protons of the aminopentyl chain are expected. The aromatic protons typically appear as a complex multiplet in the downfield region, generally between δ 7.7 and 7.9 ppm, due to the deshielding effect of the adjacent carbonyl groups and the aromatic ring currents. rsc.org

The protons of the pentyl chain would exhibit characteristic chemical shifts and coupling patterns. The methylene (B1212753) group attached to the phthalimide nitrogen (N-CH₂) is expected to be the most deshielded of the aliphatic protons, likely resonating around δ 3.7 ppm as a triplet. The other methylene groups of the pentyl chain would appear progressively more upfield, with the terminal methylene group adjacent to the amino group (CH₂-NH₂) expected around δ 2.7 ppm. The primary amine protons themselves would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

A hypothetical ¹H NMR data table for this compound is presented below, based on typical chemical shift values for similar structural motifs.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | m | 4H | Ar-H |

| ~3.7 | t | 2H | N-CH₂ -(CH₂)₃-CH₂-NH₂ |

| ~2.7 | t | 2H | N-(CH₂)₄-CH₂ -NH₂ |

| ~1.7 | m | 2H | N-CH₂-CH₂ -CH₂-CH₂-NH₂ |

| ~1.5 | m | 2H | N-(CH₂)₂-CH₂ -CH₂-NH₂ |

| ~1.4 | m | 2H | N-(CH₂)₃-CH₂ -CH₂-NH₂ |

| variable | br s | 2H | N-(CH₂)₅-NH₂ |

Note: This is a hypothetical data table. Actual chemical shifts and coupling constants would need to be determined experimentally.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the carbonyl carbons of the phthalimide group are expected to be the most downfield signals, typically appearing around δ 168 ppm. The quaternary aromatic carbons to which the carbonyls are attached would resonate around δ 132 ppm, while the protonated aromatic carbons would appear around δ 123 and 134 ppm.

The carbon atoms of the pentyl chain will have distinct chemical shifts. The carbon attached to the imide nitrogen (N-C H₂) would be found around δ 38 ppm. The other methylene carbons would appear in the range of δ 23-30 ppm, with the carbon adjacent to the amino group ( C H₂-NH₂) expected around δ 40 ppm.

A projected ¹³C NMR data table is provided below.

| Chemical Shift (δ ppm) | Assignment |

| ~168 | C =O |

| ~134 | Ar-C H |

| ~132 | Ar-C -C=O |

| ~123 | Ar-C H |

| ~40 | N-(CH₂)₄-C H₂-NH₂ |

| ~38 | N-C H₂-(CH₂)₄-NH₂ |

| ~29 | N-CH₂-C H₂-CH₂-CH₂-NH₂ |

| ~28 | N-(CH₂)₂-C H₂-CH₂-NH₂ |

| ~23 | N-(CH₂)₃-C H₂-CH₂-NH₂ |

Note: This is a hypothetical data table. Actual chemical shifts would need to be determined experimentally.

Two-Dimensional NMR Techniques for Structural Elucidation

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are invaluable. Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons in the pentyl chain. For instance, a cross-peak between the signals at ~3.7 ppm and ~1.7 ppm would confirm the connectivity of the N-CH₂ and N-CH₂-CH₂ groups.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C NMR spectra. For example, the proton signal at ~3.7 ppm would show a correlation to the carbon signal at ~38 ppm. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would further elucidate the structure by showing correlations between protons and carbons that are two or three bonds away, such as the correlation between the N-CH₂ protons and the carbonyl carbons of the phthalimide.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be characterized by several key absorption bands. The most prominent would be the symmetric and asymmetric stretching vibrations of the imide carbonyl groups, which typically appear as two strong bands around 1770 cm⁻¹ and 1700 cm⁻¹, respectively. researchgate.net

The N-H stretching vibrations of the primary amine group are expected in the region of 3300-3500 cm⁻¹, often appearing as two distinct peaks for the symmetric and asymmetric stretches. The C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the pentyl chain would appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations would be found in the 1600-1450 cm⁻¹ region. The N-H bending vibration of the primary amine could be observed around 1600 cm⁻¹.

A table of expected characteristic FT-IR absorption bands is shown below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H stretch (asymmetric) |

| ~3300 | Medium | N-H stretch (symmetric) |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2930, ~2860 | Medium | Aliphatic C-H stretch |

| ~1770 | Strong | Asymmetric C=O stretch (imide) |

| ~1700 | Strong | Symmetric C=O stretch (imide) |

| ~1610 | Medium | Aromatic C=C stretch |

| ~1590 | Medium | N-H bend |

Note: This is a hypothetical data table. Actual absorption frequencies would need to be determined experimentally.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

For this compound, the molecular ion peak [M]⁺ would be expected at m/z 232, corresponding to its molecular weight. In high-resolution mass spectrometry (HRMS), the exact mass can be determined with high precision, allowing for the confirmation of the molecular formula (C₁₃H₁₆N₂O₂).

The fragmentation pattern in the mass spectrum would provide further structural information. A common fragmentation pathway for N-substituted phthalimides is the cleavage of the bond between the nitrogen and the alkyl chain, leading to a prominent fragment ion corresponding to the phthalimide group at m/z 147. Another characteristic fragmentation would be the loss of the amino group and adjacent methylene groups from the pentyl chain. Cleavage of the C-C bonds along the pentyl chain would result in a series of fragment ions separated by 14 mass units (CH₂). The base peak in the spectrum could correspond to a stable fragment resulting from the cleavage of the pentyl chain, for instance, a fragment resulting from alpha-cleavage adjacent to the amine nitrogen.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula. For this compound, the theoretical exact mass can be calculated based on its chemical formula, C₁₃H₁₆N₂O₂.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Chemical Formula | C₁₃H₁₆N₂O₂ |

| Theoretical Monoisotopic Mass | 232.1212 u |

| Theoretical Average Mass | 232.279 g/mol |

This table presents theoretical values. Experimental verification is required for confirmation.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique helps to elucidate the connectivity of atoms within a molecule.

Although a specific MS/MS spectrum for this compound is not available, the fragmentation pathways of N-substituted phthalimides have been studied. researchgate.net Generally, upon electron impact ionization, N-alkylphthalimides exhibit characteristic fragmentation patterns. The molecular ion is typically observed, followed by fragmentation of the alkyl chain. For this compound, the expected fragmentation would involve the cleavage of the pentyl chain and the loss of the amino group.

Common fragmentation pathways for N-alkylphthalimides include:

α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.

McLafferty rearrangement: A characteristic fragmentation of molecules containing a carbonyl group and a γ-hydrogen atom, leading to the elimination of a neutral alkene.

Loss of the entire alkyl chain: Resulting in the formation of the stable phthalimide ion.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Probable Neutral Loss |

| 233.1285 [M+H]⁺ | 160.0393 | C₅H₁₁N |

| 233.1285 [M+H]⁺ | 148.0393 | C₅H₉N₂ |

| 233.1285 [M+H]⁺ | 133.0284 | C₅H₁₀N₂O |

| 233.1285 [M+H]⁺ | 105.0335 | C₆H₁₀N₂O₂ |

This table is based on general fragmentation patterns of related compounds and requires experimental validation for this compound.

Electronic Absorption Spectroscopy and Optical Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum provides information about the chromophores present in the molecule.

The UV-Vis spectrum of isoindole-1,3-dione derivatives is characterized by absorptions in the ultraviolet region, typically arising from π→π* transitions within the aromatic phthalimide ring system. Studies on various N-substituted isoindole-1,3-diones have reported absorption maxima in the range of 200-400 nm. fiveable.me For this compound, similar absorption bands are expected. The exact position and intensity of these bands can be influenced by the solvent and the nature of the substituent on the nitrogen atom.

Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Expected Transition | Predicted λmax (nm) |

| π→π* (Benzene Ring) | ~220 - 240 |

| n→π* (Carbonyl Groups) | ~290 - 320 |

These are predicted values based on data from related isoindole-1,3-dione derivatives and require experimental confirmation.

Investigation of Fluorescence and Luminescence Characteristics

Fluorescence spectroscopy provides insights into the excited state properties of a molecule. Upon absorption of light, a molecule can return to its ground state by emitting a photon, a process known as fluorescence. The fluorescence spectrum is typically red-shifted compared to the absorption spectrum (Stokes shift).

The fluorescence properties of isoindole-1,3-dione derivatives are of interest due to their potential applications as fluorescent probes. While specific fluorescence data for this compound is scarce in the literature, some N-substituted phthalimides are known to be fluorescent. The presence of the amino group in the pentyl chain could potentially influence the fluorescence properties through intramolecular charge transfer processes. A comprehensive investigation would involve measuring the excitation and emission spectra, as well as determining the fluorescence quantum yield.

X-ray Crystallography for Solid-State Molecular Architecture

Determination of Crystal Structure and Conformation

A crystal structure for this compound has not been reported in the surveyed literature. However, the crystal structure of a related compound, bis(2-phthalimidoethyl)ammonium chloride, has been determined. In this structure, the phthalimide groups are essentially planar. The determination of the crystal structure of this compound would reveal the precise conformation of the aminopentyl chain and the packing of the molecules in the crystal lattice.

Analysis of Intermolecular Interactions in Crystalline States

The supramolecular architecture of this compound derivatives in the crystalline state is predominantly governed by a network of non-covalent interactions. These interactions, including hydrogen bonds, π-π stacking, and weaker C-H···O contacts, dictate the molecular packing and ultimately influence the physicochemical properties of the solid material. Detailed crystallographic studies of related N-substituted phthalimide compounds provide significant insights into the probable intermolecular associations within the crystal lattice of this compound.

A primary and highly influential interaction in the crystal structures of phthalimide derivatives containing a primary amino group is the hydrogen bond. The terminal amino group (-NH2) of the pentyl chain is a potent hydrogen bond donor, while the carbonyl oxygen atoms of the phthalimide moiety act as effective acceptors. This often results in the formation of robust N-H···O hydrogen bonds. These interactions can link adjacent molecules, leading to the assembly of one-dimensional chains or more complex three-dimensional networks. In many related structures, these hydrogen bonds are a dominant force in defining the crystal packing arrangement. For instance, in the crystal structures of similar aminoalkyl-phthalimides, N-H···O hydrogen bonds are consistently observed, often leading to the formation of well-defined ribbons or sheets. nih.gov

Another significant intermolecular force at play is the π-π stacking interaction between the aromatic rings of the phthalimide units. These interactions are crucial for the stabilization of the crystal lattice and are characterized by the parallel or near-parallel alignment of the phthalimide rings of adjacent molecules. The mean interplanar separation in such stacked systems is typically around 3.4 Å. nih.gov These stacking interactions can occur between individual molecules or between the hydrogen-bonded ribbons, further reinforcing the supramolecular assembly. nih.gov

The interplay of these various intermolecular forces results in a highly organized and stable crystalline framework. The specific geometry and prevalence of each type of interaction depend on the precise chemical nature of the derivative and the crystallization conditions.

Table of Intermolecular Interactions in Related Phthalimide Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) | Resulting Supramolecular Motif | Reference |

| Hydrogen Bond | N-H (Amine/Ammonium) | O=C (Phthalimide) | N···O: ~2.64, H···O: ~1.77 | N-H···O: ~161 | Chains, Ribbons | nih.govuni.lu |

| π-π Stacking | Phthalimide Ring | Phthalimide Ring | Mean Interplanar Separation: ~3.4-3.5 | - | Stacked Dimers, Columns | nih.govnih.gov |

| C-H···π Interaction | C-H (Alkyl Chain) | Phthalimide Ring | H···π: ~3.06 | H···π vector inclined to ring plane: ~81 | Cross-linking of chains | uni.lu |

| Carbonyl-Carbonyl | C=O | C=O | C···O: ~2.95-3.2 | - | Dimer Stabilization | nih.govuni.lu |

Note: The data in this table is representative of interactions found in closely related N-substituted phthalimide derivatives and serves as a model for the potential interactions in this compound.

Theoretical and Computational Investigations of 2 5 Aminopentyl Isoindole 1,3 Dione Systems

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-(5-Aminopentyl)isoindole-1,3-dione, docking studies are instrumental in predicting how it might interact with biological targets such as enzymes and receptors.

Prediction of Ligand-Receptor Binding Modes and Affinities

Docking studies on various isoindole-1,3-dione derivatives have consistently demonstrated the critical role of the phthalimide (B116566) moiety in establishing strong interactions within receptor binding sites. nih.gov The two carbonyl oxygens of the isoindoline-1,3-dione ring are frequently identified as key hydrogen-bond acceptors. researchgate.net For instance, in studies involving cyclooxygenase (COX) enzymes, a hydrogen bond between a carbonyl oxygen and amino acid residues like Ser530 is a recurring motif. mdpi.com Similarly, in docking with acetylcholinesterase (AChE), the carbonyl group can form hydrogen bonds with residues such as Tyr121. nih.gov

Beyond hydrogen bonding, the planar phthalimide ring is predisposed to engage in hydrophobic interactions. These include π-π stacking with aromatic residues like Tryptophan (Trp) and Phenylalanine (Phe), as well as π-alkyl and π-sigma interactions. nih.govmdpi.com In studies on AChE, the phthalimide portion of inhibitor molecules interacts with Trp279, located in the peripheral anionic site (PAS) of the enzyme. nih.gov

The 5-aminopentyl chain of the target compound introduces significant flexibility and additional interaction points. The aliphatic chain can form hydrophobic and van der Waals interactions with nonpolar residues in a binding pocket. The terminal primary amine is a crucial feature, capable of acting as a hydrogen bond donor or, in its protonated state, forming strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate. The length and nature of such linkers have been shown to be important for activity in related systems. mdpi.com For example, docking of isoindolone derivatives into beta-amyloid fibrils has shown high binding affinities, suggesting the scaffold is promising for developing diagnostic probes. nih.gov

Elucidation of Molecular Recognition Mechanisms

Molecular docking provides insights into the specific forces that govern the recognition between a ligand and its receptor. For the isoindole-1,3-dione scaffold, molecular recognition is often a multi-point affair. The combination of hydrogen bonds from the carbonyls and π-stacking from the aromatic system creates a strong anchor point. researchgate.netmdpi.com

In the context of acetylcholinesterase inhibition, docking studies have revealed that some isoindoline-1,3-dione derivatives can simultaneously bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS), providing a clear mechanism for their potent inhibitory activity. nih.gov The phthalimide moiety typically occupies the PAS, interacting with Trp279, while other parts of the molecule extend into the CAS. nih.gov

For this compound, the flexible pentyl chain allows the molecule to adopt various conformations to fit optimally within a binding site. This conformational adaptability is key to achieving high affinity. The terminal amine, in particular, can seek out and interact with key electronegative or acidic residues, finalizing the recognition process and stabilizing the ligand-receptor complex. Computational studies on similar structures have successfully validated docking protocols by re-docking known inhibitors into their crystal structure binding sites, achieving low Root Mean Square Deviation (RMSD) values and confirming the accuracy of the predicted binding modes. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a deeper understanding of a molecule's intrinsic properties, complementing the interaction-focused view of molecular docking.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

DFT calculations are widely used to investigate the electronic properties of isoindole-1,3-dione derivatives. researchgate.net These calculations can optimize the molecule's ground state geometry and determine its electronic structure. mdpi.com A key output of these studies is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net

For related isoindoline-1,3-dione structures, DFT studies have shown that the HOMO is often localized on electron-rich parts of the molecule, while the LUMO resides on electron-deficient regions. unimib.it The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, highlights nucleophilic and electrophilic regions. researchgate.net In isoindole-1,3-dione systems, the area around the carbonyl oxygens typically shows high negative potential (red/orange color), indicating their nucleophilic character and propensity to act as hydrogen-bond acceptors, a finding that corroborates docking results. researchgate.net Conversely, the region around the N-substituent often displays lower electron density (blue color), suggesting its involvement in hydrophobic interactions. researchgate.net DFT has been employed to study the mechanisms of reactions like 1,3-dipolar cycloadditions, analyzing regioselectivity and transition states. researchgate.net

Conformation Analysis and Energy Minimization

For a flexible molecule like this compound, understanding its conformational preferences is crucial. The five-carbon chain can adopt numerous spatial arrangements (rotamers or conformers) due to rotation around its single bonds. unimib.it Computational methods are essential for exploring the potential energy surface of the molecule to identify low-energy, stable conformers. unimib.it

Energy minimization calculations, often performed using DFT or other molecular mechanics force fields, refine the geometry of the molecule to its most stable state. This process is fundamental before conducting more complex simulations like molecular docking, ensuring that the ligand's starting conformation is energetically plausible. For molecules with rotational barriers, such as those with bulky substituents, dynamic NMR studies complemented by DFT calculations can determine the energy required to switch between different conformers (atropisomers). mdpi.com This analysis helps in understanding the molecule's dynamic behavior in solution and within a receptor, which can be critical for its biological activity.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its biological activity. Computational modeling is a cornerstone of modern SAR, allowing for the systematic evaluation of how structural modifications impact function. For the isoindole-1,3-dione class, SAR analyses have been performed to optimize their activity as, for example, inhibitors of RSK2 (p90 ribosomal S6 kinase 2) or acetylcholinesterase. nih.govrsc.org

In these studies, a series of derivatives are synthesized and tested, and the results are rationalized using computational models. For instance, the length and composition of the linker chain between the isoindole-1,3-dione core and another functional group are often varied. mdpi.com This allows researchers to determine the optimal distance and flexibility required to bridge key interaction points within a receptor. A study on AChE inhibitors showed that the size of substituents on a benzyl (B1604629) moiety attached to the isoindole-1,3-dione core was important for activity. nih.gov

For this compound, a computational SAR study would involve modeling derivatives where the pentyl chain length is altered (e.g., from 2 to 6 carbons) or where the terminal amine is modified (e.g., to an amide, guanidinium, or a more complex group). By docking these virtual analogs and calculating their binding energies, researchers can build predictive models that guide the synthesis of more potent and selective compounds. This iterative cycle of computational prediction and experimental validation is a hallmark of modern drug discovery and can be applied to optimize the therapeutic potential of the this compound scaffold.

Computational Analysis of Reaction Mechanisms and Pathways

The elucidation of reaction mechanisms and pathways for the synthesis and transformation of this compound and related systems is significantly enhanced by theoretical and computational investigations. These studies, primarily leveraging Density Functional Theory (DFT), provide deep insights into the energetic and electronic aspects of chemical reactions, which are often difficult to probe experimentally. Computational analysis is instrumental in predicting reaction feasibility, understanding regioselectivity and stereoselectivity, and identifying transient intermediates and transition states.

A significant area of computational investigation for isoindole-1,3-dione derivatives involves cycloaddition reactions. researchgate.netmdpi.com For instance, the 1,3-dipolar cycloaddition reactions are a powerful tool for constructing heterocyclic systems, and DFT calculations have been employed to understand the mechanisms of these reactions. mdpi.com Theoretical studies on the regioselectivity of 1,3-dipolar cycloadditions involving N-substituted maleimides, which share the dione (B5365651) functionality with isoindole-1,3-diones, have been performed using DFT at the B3LYP/6-31G(d) level of theory. researchgate.net These analyses consider activation energies, frontier molecular orbital (FMO) theory, and DFT-based reactivity indices to predict the most likely reaction pathways. researchgate.net

For example, in the context of cycloaddition reactions, the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants is crucial. The energy difference between these orbitals can indicate the reactivity of the system. Computational models can calculate these energies and visualize the orbital distributions to predict how reactants will approach each other.

Molecular docking studies, a form of computational analysis, are also employed to investigate the interaction of isoindole-1,3-dione derivatives with biological targets. mdpi.comnih.gov While not a reaction mechanism in the synthetic sense, this analysis provides crucial information on the binding pathways and mechanisms of inhibition for enzymes like acetylcholinesterase and butyrylcholinesterase. mdpi.com These studies often use force fields like CHARMm to model the interactions between the ligand and the protein's active site. nih.gov

The table below summarizes the types of computational methods and their applications in studying the reaction mechanisms related to isoindole-1,3-dione systems.

| Computational Method | Application in Reaction Mechanism Analysis | Relevant Systems Studied |

| Density Functional Theory (DFT) | Calculation of activation energies, transition state geometries, and reaction pathways. Prediction of regioselectivity and stereoselectivity. | 1,3-dipolar cycloadditions of N-substituted maleimides. researchgate.net |

| Frontier Molecular Orbital (FMO) Theory | Analysis of HOMO-LUMO interactions to predict reactivity and regioselectivity in cycloaddition reactions. | Cycloaddition reactions involving various dipolarophiles. researchgate.net |

| Molecular Docking | Investigation of binding pathways and interactions of isoindole-1,3-dione derivatives with biological targets. | Acetylcholinesterase and butyrylcholinesterase inhibitors. mdpi.comnih.gov |

Although specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the established methodologies used for analogous isoindole-1,3-dione systems provide a robust framework for such future investigations. These computational tools are invaluable for complementing experimental work and accelerating the design and synthesis of new functional molecules.

Supramolecular Chemistry and Non Covalent Interactions of Isoindole 1,3 Dione Frameworks

Analysis of π-π Stacking Interactions in Molecular Assemblies

The planar, aromatic phthalimide (B116566) ring of the isoindole-1,3-dione framework is highly conducive to π-π stacking interactions. nih.govacgpubs.org These interactions are a fundamental driving force in the formation of ordered molecular assemblies, where aromatic rings arrange themselves in close, parallel, or offset proximity. In many crystalline structures of phthalimide derivatives, extensive π-π stacking interactions are a dominant feature of the supramolecular arrangement. nih.gov

The delocalized π-electrons of the isoindole-1,3-dione system are key to these assemblies. acgpubs.orgresearchgate.net Docking studies of various isoindoline-1,3-dione derivatives with biological targets, such as enzymes, frequently show the phthalimide moiety engaging in π-π stacking with aromatic amino acid residues like tryptophan or tyrosine. nih.govnih.gov For instance, in interactions with acetylcholinesterase, the phthalimide moiety has been observed to form a π-π stacking interaction with the Trp279 residue located in the peripheral anionic site (PAS) of the enzyme. nih.gov Similarly, interactions with cyclooxygenase can involve π-π stacking between the isoindoline-1,3-dione portion and a Trp387 residue. nih.gov These interactions are critical for molecular recognition and binding affinity. nih.gov

The stability and geometry of these stacking interactions can be influenced by substituents on the indole (B1671886) ring. mdpi.com Computational studies on related indole systems show that halogenation can modulate the strength of π-π stacking, with heavier halogens generally leading to more stable interactions. mdpi.com While specific data for 2-(5-Aminopentyl)isoindole-1,3-dione is not detailed, the general principles suggest its aromatic core readily participates in such stabilizing interactions, influencing its solid-state packing and interactions with other molecules.

| Interacting Moiety 1 | Interacting Moiety 2 | Interaction Type | Typical Distance (Å) | Reference |

| Phthalimide | Phthalimide | π-π stacking | 3.45 | nih.gov |

| Isoindoline-1,3-dione | Tryptophan (Trp279) | π-π stacking | Not specified | nih.gov |

| Isoindoline-1,3-dione | Tryptophan (Trp387) | π-π stacking | Not specified | nih.gov |

| Isoindoline-1,3-dione | Phenylalanine (Phe330) | π-π stacking | Not specified | nih.gov |

Hydrogen Bonding Networks in Crystalline and Solution States

Hydrogen bonding plays a critical role in defining the structure and stability of molecular crystals and assemblies involving the isoindole-1,3-dione framework. nih.govnih.gov The phthalimide group itself contains two carbonyl groups which are excellent hydrogen bond acceptors. acs.org The specific compound of interest, this compound, also possesses a terminal primary amine (-NH2) group on its pentyl chain, which acts as a strong hydrogen bond donor.

This combination of donor and acceptor sites allows for the formation of extensive and robust hydrogen bonding networks. In the crystalline state, these interactions are pivotal in stabilizing the molecular packing. nih.gov For example, the carbonyl oxygen of an isoindoline-1,3-dione derivative can form a hydrogen bond with a Tyr121 residue in an enzyme active site. nih.gov In other structures, N-H···O hydrogen bonds link molecules into stable, repeating motifs like ribbons or sheets. nih.gov Even weak C-H···O and C-H···N interactions can be crucial in building a comprehensive supramolecular network, especially when strong donors are absent. acs.orgnih.gov

The strength and geometry of these bonds are key determinants of the final crystal structure. researchgate.net The ability to form these networks is not limited to the solid state; hydrogen bonding also influences the behavior and conformation of these molecules in solution, affecting their solubility and interactions with other solvated species. The presence of both donor (the aminopentyl chain) and acceptor (the phthalimide carbonyls) functionalities within this compound suggests a high propensity for forming both intra- and intermolecular hydrogen bonds, leading to complex and stable supramolecular structures.

| Donor (D-H) | Acceptor (A) | Interaction Type | D-H···A Distance (Å) | D-H···A Angle (°) | Reference |

| N-H (Ammonium) | O (Carbonyl) | N-H···O | 1.77 | 161 | nih.gov |

| C=O | H-N (Diphenylamine) | C=O···H-N | Not specified | Not specified | uchile.cl |

| C-H | O (Carbonyl) | C-H···O | Not specified | Not specified | acs.orgnih.gov |

| Carbonyl Oxygen | Ser530 (Enzyme) | Hydrogen Bond | 2.5 | Not specified | nih.gov |

| Carbonyl Oxygen | Tyr158 (Enzyme) | Hydrogen Bond | Not specified | Not specified | nih.gov |

Dipole-Dipole Interactions and Their Influence on Molecular Packing

The isoindole-1,3-dione moiety possesses a significant dipole moment due to the presence of the polar imide group (-CO-N(R)-CO-). nih.govacgpubs.org The two carbonyl groups, with their electronegative oxygen atoms, create a region of partial negative charge, while the rest of the aromatic ring system and the nitrogen atom are comparatively electron-deficient. This inherent polarity is a key factor influencing the aggregation and packing of phthalimide derivatives in the solid state. nih.gov

The interplay between dipole-dipole forces, hydrogen bonding, and π-π stacking creates a complex energetic landscape that determines the final, most stable molecular packing arrangement. For this compound, the large dipole moment of the phthalimide head group, combined with the flexible, nonpolar pentyl chain, suggests a predisposition for forming layered or micellar-type structures in certain environments, where the polar heads interact and the nonpolar tails segregate.

Self-Assembly Behavior and Ordered Structures of Isoindole-1,3-dione Derivatives

The capacity of isoindole-1,3-dione derivatives to engage in multiple, directional non-covalent interactions drives their spontaneous self-assembly into well-defined supramolecular architectures. nih.govacs.org This process, which is fundamental to supramolecular chemistry, relies on the synergy between π-π stacking, hydrogen bonding, and dipole-dipole forces to create ordered structures from individual molecular building blocks. thno.org

Crystal engineering studies have shown that phthalimide derivatives can form a variety of extended supramolecular aggregations. nih.gov For example, the combination of N-H···O hydrogen bonds can link molecules into one-dimensional ribbons. nih.gov These ribbons can then further assemble into two-dimensional sheets or three-dimensional networks through weaker interactions like π-π stacking between the aromatic cores of adjacent ribbons.

In the case of this compound, the presence of the terminal amine on the flexible alkyl chain introduces an additional, powerful hydrogen-bonding site. This allows for more complex self-assembly motifs. It is conceivable that this molecule could form structures such as head-to-tail chains where the amine of one molecule hydrogen bonds with the carbonyls of another, or potentially bilayer structures in which the phthalimide groups stack together, stabilized by π-π and dipole-dipole interactions, while the aminopentyl chains interdigitate and form hydrogen-bonded networks. The ultimate structure is a result of a delicate balance between these competing, non-covalent forces. acs.org

Host-Guest Chemistry Involving the Phthalimide Moiety

The phthalimide moiety can act as a host for various guest molecules, a key concept in host-guest chemistry. thno.orgrsc.org The electron-deficient nature of the aromatic ring and the hydrogen bond accepting capabilities of the carbonyl oxygens allow the isoindole-1,3-dione framework to bind suitable guest molecules through non-covalent interactions. researchgate.net

For example, specifically designed phthalimide-containing host molecules have been shown to form clathrate complexes with guest molecules like N,N-dialkylformamides. rsc.org In these complexes, the guest is encapsulated within a cavity created by the host, with the interaction stabilized by forces such as hydrogen bonding. In another example, macrocycles containing phthalimide units can bind anions, where the interaction is driven by anion–π noncovalent forces between the guest anion and the electron-deficient rings of the host. researchgate.net

While this compound is a relatively simple molecule, its core phthalimide unit possesses the fundamental features required for host-guest interactions. The aromatic surface can engage in π-stacking with suitable aromatic guests, and the carbonyl groups can hydrogen bond with donor guests. The aminopentyl chain could also participate in binding through hydrogen bonding or ionic interactions if protonated, adding another layer of potential complexity to its host-guest chemistry. The dynamic and selective nature of these host-guest interactions is a cornerstone of supramolecular chemistry, enabling applications from sensing to targeted drug delivery. thno.org

Applications of 2 5 Aminopentyl Isoindole 1,3 Dione As a Synthetic Building Block and Precursor

Role in the Synthesis of Diverse Heterocyclic Compounds

The primary amine of 2-(5-Aminopentyl)isoindole-1,3-dione is a key functional group that enables its use as a precursor in the synthesis of a wide array of heterocyclic compounds. The isoindole-1,3-dione group typically remains as a substituent on the newly formed ring system. The synthesis often involves the reaction of the amine with bifunctional reagents to construct the heterocyclic core.

Research into related isoindoline-1,3-dione derivatives has shown that functionalized side chains are effective starting points for building complex heterocycles. For instance, derivatives with acetyl groups have been used as precursors for aminothiazoles. researchgate.net Similarly, the terminal amine of this compound can be expected to react with various electrophiles to yield a range of heterocyclic systems. For example, condensation with β-dicarbonyl compounds can lead to the formation of substituted pyrroles, while reaction with isothiocyanates followed by cyclization with α-haloketones would produce substituted thiazoles. The synthesis of new heterocyclic structures by merging pharmacophoric elements like pyrazole (B372694) and thiazole (B1198619) with an isoindoline-1,3-dione core has been an area of active research. researchgate.net

Table 1: Potential Heterocyclic Systems from this compound

| Reactant Type | Resulting Heterocycle | General Reaction |

|---|---|---|

| α,β-Unsaturated Ketones | Dihydropyridines | Michael Addition followed by Cyclization |

| β-Dicarbonyl Compounds | Pyrroles | Paal-Knorr Synthesis |

| Isothiocyanates / α-Haloketones | Thiazoles | Hantzsch Thiazole Synthesis variant |

| Hydrazine (B178648) Derivatives | Pyrazoles | Condensation and Cyclization |

Intermediates in Polymer Chemistry and Material Science

The bifunctional nature of this compound makes it a suitable monomer for step-growth polymerization. The terminal amine can react with monomers containing two or more complementary functional groups, such as diacyl chlorides, dicarboxylic acids, or diisocyanates, to form polyamides, polyimides (via the amine), or polyureas, respectively.

In these polymers, the bulky, aromatic isoindole-1,3-dione group is incorporated as a pendant group along the polymer chain. These pendant groups can significantly influence the final properties of the material, such as thermal stability, solubility, and mechanical strength. The phthalimide (B116566) group can increase chain rigidity and improve thermal performance. Furthermore, isoindole-1,3-dione heterocycles are known to be used as polymer additives. researchgate.net The aminopentyl linker provides flexibility to the polymer backbone. In some applications, the phthalimide group can be chemically cleaved under specific conditions (e.g., hydrazinolysis) to release a primary amine, providing a route to functionalized or cross-linked polymers.

Table 2: Potential Polymer Classes Derived from this compound

| Co-monomer | Polymer Class | Key Linkage |

|---|---|---|

| Diacyl Chloride | Polyamide | Amide (-CO-NH-) |

| Diisocyanate | Polyurea | Urea (B33335) (-NH-CO-NH-) |

| Diepoxide | Epoxy Resin (as Curing Agent) | β-Hydroxyamine |

| Dicarboxylic Acid | Polyamide | Amide (-CO-NH-) |

Precursors for Advanced Organic Materials

The isoindole-1,3-dione moiety is an electron-accepting group due to its two electron-withdrawing carbonyl groups. This characteristic makes it a component of interest for the design of advanced organic materials with specific electronic and optical properties. mdpi.comnih.gov N-substituted isoindole-1,3-diones are considered eligible candidates for nonlinear optical (NLO) materials because they possess delocalized π-electrons. acgpubs.org

By reacting the terminal amine of this compound with a suitable electron-donating molecule (e.g., an aromatic aldehyde to form a Schiff base), it is possible to create donor-acceptor (D-A) systems. The pentyl chain acts as a flexible, non-conjugated spacer that separates the donor and acceptor units. Such D-A molecules are foundational for materials used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies on related N-substituted isoindole-1,3-dione derivatives have investigated their optical properties, including absorbance, optical band gap, and refractive index, which are critical parameters for their application in optical and dielectric materials. acgpubs.orgresearchgate.net

Table 3: Investigated Optical Properties of Related Isoindole-1,3-dione Derivatives acgpubs.orgresearchgate.net

| Property | Significance in Material Science |

|---|---|

| Absorbance (Abs) | Determines the material's interaction with light at specific wavelengths. |

| Optical Band Gap (Eg) | Indicates the energy needed to excite an electron; crucial for semiconductor and photovoltaic applications. |

| Refractive Index (n) | Describes how light propagates through the material; important for lenses, optical fibers, and NLO materials. |

| Nonlinear Optical (NLO) Properties | Enables applications in telecommunications, optical data storage, and information processing. acgpubs.org |

Construction of Complex Molecular Architectures and Scaffolds

The defined separation between the reactive amine and the stable phthalimide group makes this compound an excellent linker for constructing complex, multi-component molecular architectures. The five-carbon chain provides predictable spacing and flexibility, which is crucial in fields like supramolecular chemistry and medicinal chemistry.

For example, in the development of targeted therapies, molecules like this can be used to link a protein-binding moiety to another functional component, such as a fluorescent tag or a cytotoxic agent. The isoindoline-1,3-dione scaffold itself is a core component in a class of drugs known as immunomodulatory imide drugs (IMiDs). mdpi.com While this compound is not a drug itself, its structure is analogous to the N-alkyl linkers used to tether the phthalimide group in various molecular probes and advanced therapeutic constructs. The compound has been cited in patent literature concerning anti-cancer agents, highlighting its role as a building block for complex, biologically active molecules. chiralen.com The ability to use the terminal amine for conjugation while retaining the phthalimide core allows for the systematic construction of sophisticated molecular scaffolds designed for specific biological or material functions.

Future Perspectives and Emerging Research Directions for 2 5 Aminopentyl Isoindole 1,3 Dione

Development of Innovative and Sustainable Synthetic Methods

Future research will likely focus on developing more environmentally benign and efficient methods for the synthesis of 2-(5-Aminopentyl)isoindole-1,3-dione and its derivatives. Traditional methods often rely on high-boiling point solvents and high temperatures. nih.gov Emerging sustainable approaches aim to mitigate these issues.

Key Future Developments:

Metal-Free Catalysis: A shift towards metal-free synthetic routes is anticipated to reduce cost and toxicity. researchgate.net Organocatalysis and base- or acid-catalyzed methods present greener alternatives to transition metal catalysts. researchgate.net